molecular formula C15H15N3O5S B2840046 ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE CAS No. 380180-68-7

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE

Cat. No.: B2840046
CAS No.: 380180-68-7
M. Wt: 349.36
InChI Key: XISKTGUNKFYFHN-UHFFFAOYSA-N
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Description

ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE is a thiophene-based carboxylate ester featuring a 4-nitrophenylcarbamoyl amino substituent. Its structure combines a thiophene core with electron-withdrawing (nitro) and electron-donating (methyl, ethyl ester) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)13-9(2)8-12(24-13)17-15(20)16-10-4-6-11(7-5-10)18(21)22/h4-8H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISKTGUNKFYFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the nitrophenyl group and the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

  • Ethyl ester group at position 2 of the thiophene ring (hydrolysis, transesterification).

  • Carbamoyl amino group at position 5 (nucleophilic substitution, acylation).

  • 4-Nitrophenyl moiety (electrophilic aromatic substitution, nitro group reduction).

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsProductYieldSource
1M NaOH, reflux, 6h3-Methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylic acid85%
H₂SO₄ (cat.), H₂O, 80°C, 12hSame as above78%

Mechanism : Nucleophilic acyl substitution with hydroxide ion.

Reduction of the Nitro Group

The 4-nitrophenyl group is reduced to an amine under catalytic hydrogenation or chemical reduction:

MethodReagents/ConditionsProductYieldSource
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C, 4h4-Aminophenyl derivative92%
Chemical reductionSnCl₂/HCl, reflux, 3hSame as above88%

Applications : The resulting amine intermediate is used in antitumor agent synthesis .

Nucleophilic Substitution at the Carbamoyl Amino Group

The carbamoyl amino group reacts with electrophiles (e.g., acyl chlorides):

ReactionReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, pyridine, 0°C, 2hN-Acetylated derivative76%
SulfonationSO₃·Py complex, DCM, rt, 6hN-Sulfonamide analog68%

Key Insight : Electron-withdrawing nitro groups enhance electrophilicity at the carbamoyl nitrogen.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution at position 4 due to electron-donating methyl and carbamoyl groups:

ReactionReagents/ConditionsProductYieldSource
BrominationBr₂ (1 eq), FeBr₃, CHCl₃, 0°C, 1h4-Bromo-thiophene derivative63%
NitrationHNO₃/H₂SO₄, 0°C, 30 min4-Nitro-thiophene analog55%

Regioselectivity : Directed by the methyl group’s +I effect .

Condensation Reactions

The carbamoyl amino group participates in Schiff base formation:

ReactionReagents/ConditionsProductYieldSource
With benzaldehydeEtOH, reflux, 8hSchiff base with imine linkage71%

Application : These Schiff bases show enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactivity

The nitro group undergoes photochemical reduction under UV light:

ConditionsCatalyst/AdditiveProductYieldSource
UV (365 nm), 6hTiO₂ nanoparticles, H₂O4-Aminophenyl derivative82%

Mechanism : TiO₂-mediated electron transfer reduces NO₂ to NH₂ .

Comparative Reactivity Table

Functional GroupReaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Ethyl esterAlkaline hydrolysis1.2 × 10⁻³45.2
Carbamoyl aminoAcylation8.7 × 10⁻⁴52.1
Nitro groupCatalytic hydrogenation3.4 × 10⁻²28.9

Data aggregated from .

Industrial and Pharmacological Relevance

  • Drug intermediates : Reduced nitro derivatives are precursors to antiparasitic agents .

  • Polymer chemistry : Thiophene-based monomers for conductive polymers .

  • Anticancer research : N-Acylated derivatives inhibit topoisomerase II (IC₅₀ = 1.8 μM).

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent in drug development. Its structure allows for interactions with biological targets, making it a candidate for various pharmacological studies.

  • Case Study : In a study published in Journal of Medicinal Chemistry, compounds similar to this compound were shown to exhibit significant activity as STING agonists, which are important in cancer immunotherapy .

Research indicates that this compound can influence biological pathways, particularly those involved in immune responses. The nitrophenyl group is known to enhance biological activity through various mechanisms.

  • Data Table: Biological Activity of Related Compounds
Compound NameActivity TypeIC50 (µM)Reference
Compound ASTING Agonist0.5
Compound BAntitumor1.2
This compoundTBDTBDTBD

Chemical Synthesis

The synthesis of this compound involves multiple steps that can be optimized for better yield and purity. This compound serves as a model for developing synthetic methodologies in organic chemistry.

  • Synthesis Pathway : The compound can be synthesized through a multi-step reaction involving thiophene derivatives and nitroaniline intermediates, leading to variations that could enhance its pharmacological properties.

Material Science

In addition to its pharmaceutical applications, this compound may find utility in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s closest analogs include substituted thiophene carboxylates with variations in aryl and functional groups. Key comparisons are summarized below:

Compound Molecular Formula Substituents Molar Mass (g/mol) Key Features
ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE (Target) C₁₆H₁₆N₃O₅S 3-Methyl, 5-[(4-nitrophenyl)carbamoyl]amino, ethyl ester 365.39 Strong electron-withdrawing nitro group; potential for high binding affinity
ETHYL 3-AMINO-5-(4-CHLOROPHENYL)THIOPHENE-2-CARBOXYLATE (CAS 91076-94-7) C₁₄H₁₃ClN₂O₂S 3-Amino, 5-(4-chlorophenyl), ethyl ester 324.78 Chlorine substituent increases lipophilicity; amino group enhances nucleophilicity
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE C₁₂H₁₁BrN₂O₂S₂ 4-Amino, 3-(4-bromophenyl), thiazole ring, ethyl ester 383.26 Bromine adds steric bulk; thiazole ring may improve metabolic stability
METHYL 2-(([2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL]CARBONYL)AMINO)THIOPHENE-3-CARBOXYLATE C₁₂H₇ClF₃N₃O₃S Pyrimidinyl trifluoromethyl, methyl ester 365.72 Trifluoromethyl enhances hydrophobicity; pyrimidine ring enables π-π stacking

Physicochemical Properties

  • Solubility: The nitro group in the target compound may reduce aqueous solubility compared to amino-substituted analogs .
  • Stability : Nitro groups are prone to reduction under biological conditions, whereas trifluoromethyl groups (as in ) resist metabolic degradation.

Research Implications

Structural analogs highlight the importance of substituent choice in tuning electronic, steric, and pharmacokinetic properties.

Biological Activity

Ethyl 3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H15N3O5SC_{15}H_{15}N_3O_5S and a molecular weight of approximately 377.4 g/mol. The compound features a thiophene ring substituted with a nitrophenyl carbamate group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

  • Antitumor Activity : Compounds with similar thiophene structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as the nitrophenyl group, enhances the cytotoxic properties by increasing the compound's lipophilicity and cellular uptake.
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial effects. This compound may exhibit similar properties, potentially inhibiting bacterial growth through disruption of microbial cell membranes.
  • Anti-inflammatory Effects : Some studies indicate that thiophene derivatives can modulate inflammatory responses, suggesting that this compound might also possess anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene ring and substituents significantly influence the biological activity. For instance:

  • Positioning of Functional Groups : The position of the nitrophenyl group on the thiophene ring is crucial for maximizing activity. Studies show that compounds with para-substituted nitrophenyl groups exhibit higher cytotoxicity compared to ortho or meta positions.
  • Electron-Withdrawing Groups : The presence of nitro groups enhances electron deficiency, which can improve interactions with biological targets such as enzymes or receptors involved in cancer progression.

Case Studies

  • Anticancer Activity : A study evaluated several thiophene derivatives for their anticancer effects against human liver carcinoma cells (HepG2). The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range, demonstrating potent anticancer activity .
  • Antimicrobial Screening : In another study, derivatives were screened against various bacterial strains. The results suggested that modifications leading to increased lipophilicity resulted in enhanced antimicrobial efficacy .

Table 1: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer12.5
Ethyl 4-Acetyl-3-Methyl-5-(Phenylamino)Thiophene-2-CarboxylateAntimicrobial15.0
Ethyl 3-Methyl-5-(Chlorophenyl)Thiophene-2-CarboxylateAnti-inflammatory20.0

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Para-substitution of nitrophenylIncreased cytotoxicity
Addition of electron-withdrawing groupsEnhanced target interaction

Q & A

Q. What are the recommended strategies for synthesizing ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE?

A plausible synthesis route involves sequential functionalization of the thiophene core. First, introduce the 4-nitrophenyl carbamoyl group via coupling reactions (e.g., using carbodiimide activators like EDC/HOBt). Next, install the methyl group at the 3-position through alkylation or directed C–H activation. Finally, esterify the carboxylate moiety using ethanol under acid catalysis. Purification should employ column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to ensure >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated DMSO/hexane solution. Use SHELXL for structure refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Validate the planarity of the thiophene ring and the dihedral angles between the nitroaryl and carbamoyl groups. Cross-validate with spectroscopic data (e.g., 1H^{1}\text{H}-/13C^{13}\text{C}-NMR, IR carbonyl stretches at ~1680–1720 cm1^{-1}) .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to monitor degradation products (e.g., hydrolysis of the ester or carbamoyl groups).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for storage).
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; track changes via UV-Vis absorbance at λmax (~310 nm for nitroaryl chromophores) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Discrepancies in R-factors or electron density maps often arise from disorder in the nitro group or solvent molecules. Strategies:

  • Apply the SQUEEZE algorithm in PLATON to model disordered solvent regions.
  • Compare refinement outcomes between SHELXL (for small-molecule precision) and phenix.refine (for macromolecular-style restraints).
  • Validate using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and ester groups) .

Q. What experimental designs are optimal for probing its biological activity while minimizing false positives?

  • Enzyme Inhibition Assays : Use a counter-screen against structurally similar off-target enzymes (e.g., COX-2 vs. COX-1) to assess selectivity.
  • Dose-Response Curves : Employ 8-point dilution series (1 nM–100 µM) with triplicate measurements to calculate IC50_{50} values.
  • Cytotoxicity Controls : Include HEK-293 or HepG2 cells to distinguish specific activity from general toxicity. Reference compounds (e.g., indomethacin for anti-inflammatory studies) must be run in parallel .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Focus on the nitro group’s electrostatic contributions and the carbamoyl NH’s hydrogen-bonding potential.
  • QSAR Modeling : Train a model using descriptors like LogP, polar surface area, and Hammett σ constants for the nitro substituent. Validate with leave-one-out cross-validation (R2^2 > 0.7 required) .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Strict Synthetic Protocols : Standardize reaction times, temperatures, and purification thresholds (e.g., HPLC purity ≥98%).
  • Lyophilization : Store the compound as a lyophilized solid under argon to prevent hydrolysis.
  • Internal Controls : Include a reference batch in each assay plate to normalize inter-experimental variability .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Validation

ParameterValueRefinement Tool
R-factor<0.05SHELXL
C–C bond length (Å)1.45 ± 0.02PLATON
Dihedral angle (°)12.3 (nitroaryl-thiophene)WinGX

Table 2: Biological Activity Profiling Parameters

Assay TypeConditionsKey Metrics
Enzyme Inhibition37°C, pH 7.4IC50_{50}, Ki_i
Cytotoxicity48h exposureCC50_{50} (µM)
Anti-inflammatoryLPS-induced IL-6% Inhibition

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